molecular formula C15H13F2N3O3S B12311640 4'-O-Demethyl-pantoprazole sulfide

4'-O-Demethyl-pantoprazole sulfide

Cat. No.: B12311640
M. Wt: 353.3 g/mol
InChI Key: ILLQTAPXYCRJRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-O-Demethyl-pantoprazole sulfide involves the demethylation of pantoprazole. The reaction typically employs reagents such as sodium hydride (NaH) and dimethyl sulfoxide (DMSO) under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a suitable thiol reagent .

Industrial Production Methods: Industrial production of 4’-O-Demethyl-pantoprazole sulfide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4’-O-Demethyl-pantoprazole sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products:

    Oxidation: Sulfone derivatives

    Reduction: Thiol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Properties

IUPAC Name

2-[[6-(difluoromethoxy)-1H-benzimidazol-2-yl]sulfanylmethyl]-3-methoxy-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O3S/c1-22-13-11(18-5-4-12(13)21)7-24-15-19-9-3-2-8(23-14(16)17)6-10(9)20-15/h2-6,14H,7H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLQTAPXYCRJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC=CC1=O)CSC2=NC3=C(N2)C=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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